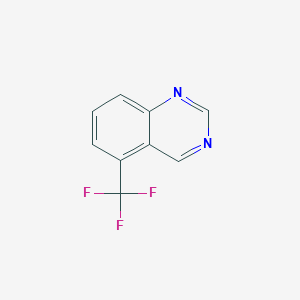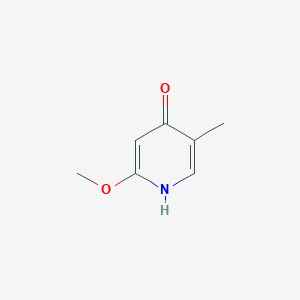
3-Fluoro-2-methyl-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-methyl-5-nitropyridine is a fluorinated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-5-nitropyridine typically involves the fluorination of a suitable pyridine precursor. One common method is the reaction of 2-methyl-5-nitropyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 3-fluoro-2-methyl-5-aminopyridine.
Oxidation: Formation of 3-fluoro-2-carboxy-5-nitropyridine.
Applications De Recherche Scientifique
3-Fluoro-2-methyl-5-nitropyridine is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of fluorinated analogs of biologically active molecules for studying enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Industry: In the production of agrochemicals, such as herbicides and insecticides, due to its stability and reactivity
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-methyl-5-nitropyridine depends on its specific application. In biological systems, the fluorine atom can enhance the binding affinity of the compound to its molecular targets by forming strong hydrogen bonds and van der Waals interactions. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-2-nitropyridine
- 2-Fluoro-5-nitropyridine
- 3-Fluoro-4-methyl-5-nitropyridine
Uniqueness
3-Fluoro-2-methyl-5-nitropyridine is unique due to the presence of both a fluorine atom and a nitro group on the pyridine ring, which imparts distinct chemical properties. The methyl group further enhances its reactivity and potential for functionalization compared to other fluorinated pyridines .
Propriétés
Formule moléculaire |
C6H5FN2O2 |
|---|---|
Poids moléculaire |
156.11 g/mol |
Nom IUPAC |
3-fluoro-2-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H5FN2O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,1H3 |
Clé InChI |
SJCCFRFKYXFPHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)








![Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13659534.png)
![2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine](/img/structure/B13659538.png)


